N-((1-(benzo[d]oxazol-2-yl)pyrrolidin-2-yl)methyl)-3-chlorobenzamide
Description
N-((1-(Benzo[d]oxazol-2-yl)pyrrolidin-2-yl)methyl)-3-chlorobenzamide is a structurally complex molecule featuring a benzamide core substituted with a 3-chloro group and a pyrrolidine moiety linked to a benzo[d]oxazol-2-yl ring.
The benzo[d]oxazole scaffold is a common pharmacophore in medicinal chemistry due to its hydrogen-bonding capabilities and aromatic stability, which enhance interactions with biological targets . The 3-chlorobenzamide group is notable for its electron-withdrawing properties, which may influence electronic distribution and metabolic stability .
Properties
IUPAC Name |
N-[[1-(1,3-benzoxazol-2-yl)pyrrolidin-2-yl]methyl]-3-chlorobenzamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H18ClN3O2/c20-14-6-3-5-13(11-14)18(24)21-12-15-7-4-10-23(15)19-22-16-8-1-2-9-17(16)25-19/h1-3,5-6,8-9,11,15H,4,7,10,12H2,(H,21,24) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
KRQKRAKZIDSLPD-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CC(N(C1)C2=NC3=CC=CC=C3O2)CNC(=O)C4=CC(=CC=C4)Cl | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H18ClN3O2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
355.8 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Construction of the Benzo[d]oxazole-Pyrrolidine Moiety
The benzo[d]oxazole ring is synthesized via cyclocondensation of 2-aminophenol derivatives with carbonyl sources. A representative protocol adapted from pyrrolidine-functionalized heterocycles involves:
- Pyrrolidine-2-carbaldehyde preparation : Oxidation of commercially available pyrrolidin-2-ylmethanol using pyridinium chlorochromate (PCC) in dichloromethane.
- Benzo[d]oxazole formation : Reacting pyrrolidine-2-carbaldehyde with 2-aminophenol in the presence of polyphosphoric acid (PPA) at 120°C for 6 hours, achieving cyclization through dehydration.
Key reaction parameters :
Amidation with 3-Chlorobenzoic Acid
The final amidation step couples the methylamine intermediate with 3-chlorobenzoyl chloride:
- Activation : Dissolve 3-chlorobenzoic acid in thionyl chloride (SOCl2) at reflux for 2 hours to generate 3-chlorobenzoyl chloride.
- Coupling : Add the methylamine intermediate to a solution of 3-chlorobenzoyl chloride in dichloromethane (DCM) with triethylamine (TEA) as a base. Stir at room temperature for 12 hours.
Critical conditions :
Optimization of Reaction Conditions
Solvent and Catalyst Screening
Comparative studies from analogous benzamide syntheses demonstrate the impact of solvent polarity on amidation efficiency:
| Solvent | Dielectric Constant | Yield (%) |
|---|---|---|
| DCM | 8.93 | 82 |
| THF | 7.58 | 75 |
| Acetonitrile | 37.5 | 68 |
Polar aprotic solvents like DCM favor nucleophilic acyl substitution by stabilizing the transition state.
Temperature-Dependent Kinetics
Amidation proceeds optimally at 25°C, with elevated temperatures (>40°C) promoting hydrolysis of the acyl chloride.
Spectroscopic Characterization
Nuclear Magnetic Resonance (NMR)
Mass Spectrometry
Challenges and Limitations
- Regioselectivity in benzoxazole formation : Competing cyclization pathways may yield isomeric byproducts.
- Steric hindrance : Bulky substituents on pyrrolidine reduce amidation efficiency, necessitating excess acyl chloride.
- Purification difficulties : Chromatographic separation is required due to polar intermediates.
Chemical Reactions Analysis
Types of Reactions
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and m-chloroperbenzoic acid.
Reduction: Reducing agents such as lithium aluminum hydride and sodium borohydride are frequently used.
Substitution: Nucleophiles like amines, thiols, and alkoxides can be used under basic conditions.
Major Products
Oxidation: N-oxide derivatives.
Reduction: Dihydrobenzoxazole derivatives.
Substitution: Various substituted benzamides depending on the nucleophile used.
Scientific Research Applications
N-((1-(benzo[d]oxazol-2-yl)pyrrolidin-2-yl)methyl)-3-chlorobenzamide has diverse applications in scientific research:
Mechanism of Action
The mechanism of action of N-((1-(benzo[d]oxazol-2-yl)pyrrolidin-2-yl)methyl)-3-chlorobenzamide involves its interaction with specific molecular targets:
Molecular Targets: The compound may bind to enzymes or receptors, altering their activity.
Pathways Involved: It can modulate signaling pathways related to inflammation and cell proliferation.
Comparison with Similar Compounds
Key Observations:
Synthetic Efficiency : Compound 166, bearing a benzo[d]oxazol-2-yl group, was synthesized in 84% yield via aldehyde condensation, suggesting that similar strategies could apply to the target compound .
Spectroscopic Trends : The $^{15}$N NMR chemical shifts of benzo[d]oxazole derivatives (e.g., −131.8 ppm) indicate minimal electronic variation in the oxazole nitrogen environment, which may predict similar stability for the target compound .
Chlorobenzamide Derivatives : The 2-chlorobenzamide analog () lacks detailed characterization but highlights the prevalence of halogenated benzamides in drug discovery, often linked to enhanced binding affinity .
Functional Group Analysis
- Benzo[d]oxazol-2-yl vs. Benzo[d]oxazol-7-yl : Compound 165 (benzo[d]oxazol-7-yl) was synthesized in 91% yield, higher than the 84% yield of the 2-yl isomer (166). This suggests positional isomerism significantly impacts synthetic accessibility .
- N,O-Bidentate Directing Groups : The N,O-bidentate group in ’s compound facilitates metal-catalyzed C–H functionalization, a property the target compound may lack due to its pyrrolidine linkage .
- Chlorine Substitution: The 3-chloro substituent in the target compound contrasts with the 2-chloro isomer in .
Pharmacological Potential
- Benzimidazole Derivatives : Compound 8 () showed IR peaks at 3265 cm$^{-1}$ (NHCO) and 1678 cm$^{-1}$ (CO), consistent with amide bonding, a feature critical for protease inhibition .
- Propargyl Alcohol Derivatives : Compound 166’s propargyl group may enable click chemistry modifications, a strategy applicable to the target compound for bioconjugation .
Biological Activity
N-((1-(benzo[d]oxazol-2-yl)pyrrolidin-2-yl)methyl)-3-chlorobenzamide is a compound that has garnered attention in the field of medicinal chemistry due to its unique structural features and potential biological activities. This article aims to explore the biological activity of this compound, including its antimicrobial, anticancer, and other pharmacological effects, supported by research findings, data tables, and case studies.
Chemical Structure and Properties
The compound is characterized by the following structural formula:
- Molecular Formula : CHNOS
- Molecular Weight : 403.5 g/mol
- CAS Number : 1795477-31-4
Structural Features
The compound comprises:
- A benzo[d]oxazole moiety, which is known for its biological activities.
- A pyrrolidine ring , contributing to its pharmacological properties.
- A chlorobenzamide group , which may enhance its interaction with biological targets.
Antimicrobial Activity
Recent studies have shown that derivatives of compounds similar to this compound exhibit notable antimicrobial properties. For instance, a screening of various benzoxazole derivatives revealed varying degrees of antibacterial activity against Gram-positive and Gram-negative bacteria.
Table 1: Antimicrobial Activity of Related Compounds
| Compound | Bacterial Strain | Inhibition Zone (mm) |
|---|---|---|
| Compound A | Staphylococcus aureus | 20 |
| Compound B | Escherichia coli | 15 |
| N-(benzo[d]oxazol-2-yl)pyrrolidine derivative | Bacillus subtilis | 18 |
These results suggest that compounds containing the benzo[d]oxazole structure can be effective against certain bacterial strains, indicating their potential as antimicrobial agents .
Anticancer Activity
The cytotoxic effects of similar compounds have been evaluated against various cancer cell lines. Research indicates that several benzoxazole derivatives exhibit selective toxicity towards cancer cells while sparing normal cells.
Case Study: Cytotoxicity Assessment
In a study assessing the cytotoxicity of benzoxazole derivatives:
- Compounds were tested against breast cancer cell lines (MCF-7, MDA-MB-231).
- Results showed that certain derivatives had significantly lower IC values compared to conventional chemotherapeutics.
Table 2: Cytotoxicity Data for Benzoxazole Derivatives
| Compound | Cancer Cell Line | IC (µM) |
|---|---|---|
| Compound C | MCF-7 | 12 |
| Compound D | MDA-MB-231 | 10 |
| N-(benzo[d]oxazol-2-yl)pyrrolidine derivative | HepG2 | 15 |
These findings suggest that this compound may possess anticancer properties worth exploring further .
The mechanism through which this compound exerts its biological effects is still under investigation. However, preliminary studies indicate that it may interact with specific molecular targets, such as enzymes or receptors involved in cellular signaling pathways. The structural arrangement allows for potential binding interactions that could modulate target activity.
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
